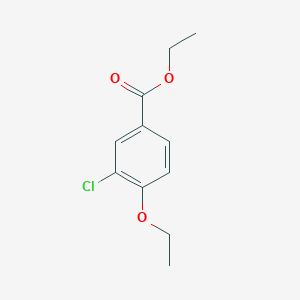

Ethyl 3-chloro-4-ethoxybenzoate

描述

Overview of Benzoate (B1203000) Ester Chemistry and Industrial Relevance

Benzoate esters are a significant class of organic compounds characterized by an ester functional group attached to a benzene (B151609) ring. hmdb.ca They are derivatives of benzoic acid and are widely utilized across numerous industries. annexechem.comnumberanalytics.com Their applications range from serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the production of dyes, fragrances, and polymers. numberanalytics.comnumberanalytics.com The pleasant, often fruity or floral, aromas of many volatile esters make them staple ingredients in the perfume, cosmetic, and food flavoring industries. chemicalbook.comhubpages.com For instance, methyl benzoate is used for its fruity scent in syrups, while other esters contribute to the aromas of products like shampoos and drinks. hubpages.commdpi.com

The primary method for synthesizing benzoate esters is through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.comquora.com This reversible reaction is fundamental to the production of these valuable compounds. mdpi.com Industrial processes have been developed to optimize the synthesis of benzoate esters, such as integrating the oxidation of toluene (B28343) to benzoic acid with the subsequent esterification step to produce benzoate plasticizers. google.com The versatility and economic importance of benzoate esters underscore their central role in modern chemical manufacturing. annexechem.com

The use of aromatic esters dates back to ancient times, where their pleasant fragrances led to their incorporation into perfumes. numberanalytics.com The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of the 19th century. britannica.com Over the centuries, the scientific understanding and applications of these compounds have grown immensely. numberanalytics.com The development of systematic synthetic methods, most notably the Fischer esterification reaction, allowed for the controlled production of a wide variety of esters. hubpages.com This opened the door for their widespread use beyond perfumery, leading to their crucial role as solvents, plasticizers, and, most importantly, as intermediates in the synthesis of more complex molecules like pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Aromatic compounds bearing halogen (e.g., chloro, bromo) and alkoxy (e.g., ethoxy, methoxy) substituents are foundational scaffolds in synthetic organic chemistry. These substituents significantly influence the electronic properties and reactivity of the aromatic ring, making them versatile building blocks for creating diverse molecular architectures.

Halogenation, an example of electrophilic aromatic substitution, introduces a halogen atom onto the benzene ring. libretexts.org While halogens are deactivating (they slow down the rate of subsequent electrophilic substitutions), they are also ortho, para-directing. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com This directing effect is crucial for controlling the regiochemistry of subsequent reactions. Furthermore, the halogen atom can serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki coupling), which are powerful methods for forming new carbon-carbon bonds.

Alkoxy groups, conversely, are activating, electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com Like halogens, they are also ortho, para-directors. The presence of both a halogen and an alkoxy group on a benzene ring, as in the case of Ethyl 3-chloro-4-ethoxybenzoate, creates a unique reactivity profile where the positions for further substitution are influenced by the interplay of these two groups. This predictable substitution pattern makes such compounds highly valuable as intermediates in multi-step syntheses.

Rationale for Research on this compound

This compound (C₁₁H₁₃ClO₃) is a polysubstituted aromatic ester with several key structural features that determine its chemical behavior and potential as a synthetic tool. sigmaaldrich.com

Ethyl Ester Group (-COOEt): This functional group is a primary site for reactivity. It can undergo hydrolysis under acidic or basic conditions (saponification) to yield the corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid. britannica.commsu.edu It can also be converted to other esters via transesterification or react with organometallic reagents. britannica.com

Chloro Group (-Cl): Positioned at the C-3 position of the benzene ring, this electron-withdrawing group acts as a deactivator for electrophilic aromatic substitution but also serves as an ortho, para-director. Its presence offers a potential site for nucleophilic aromatic substitution or for use in transition metal-catalyzed cross-coupling reactions.

Ethoxy Group (-OEt): Located at the C-4 position, this electron-donating group is an activator and an ortho, para-director. It strongly influences the regioselectivity of electrophilic substitution reactions, directing incoming groups to the positions ortho to it (C-3 and C-5).

Substitution Pattern: The arrangement of the substituents on the benzene ring is critical. The chloro group is meta to the ester, while the ethoxy group is para. The combined electronic effects of the deactivating chloro group, the activating ethoxy group, and the deactivating ester group create a specific and predictable pattern of reactivity for any further substitutions on the aromatic ring.

These features make this compound a molecule with multiple handles for chemical modification, allowing for the selective synthesis of complex derivatives.

There is a noticeable gap in published research detailing:

Optimized Synthetic Routes: While its preparation can be inferred from general esterification and substitution principles, specific, high-yield synthetic procedures tailored to this molecule are not widely documented in peer-reviewed journals.

Exhaustive Reactivity Studies: A systematic exploration of its behavior under various reaction conditions (e.g., nitration, sulfonation, further halogenation, metal-catalyzed coupling) is lacking. The interplay between the existing chloro, ethoxy, and ester groups would likely lead to interesting and synthetically useful regiochemical outcomes that have yet to be fully mapped.

Mechanistic Investigations: Detailed mechanistic studies, both computational and experimental, that elucidate the precise electronic and steric effects governing its transformations are not present in the public domain. For example, quantitative data on how the combined substituents affect the rates of hydrolysis compared to simpler benzoate esters is an area for potential investigation. nih.gov

This lack of specific data presents an opportunity for further research to fully characterize this compound and unlock its synthetic potential.

The structural features of this compound make it a promising candidate as a key intermediate for the synthesis of a variety of complex organic molecules. Its utility is analogous to that of other substituted benzoates which serve as building blocks for pharmaceuticals and other high-value chemicals. numberanalytics.com For instance, the related compound ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate is a crucial intermediate in the synthesis of the oral hypoglycemic agent repaglinide. google.com

The specific substitution pattern of this compound could be leveraged in several ways:

Pharmaceutical Synthesis: The 3-chloro-4-ethoxy-substituted phenyl ring is a scaffold that could be elaborated into various biologically active molecules. The functional groups present allow for the introduction of other pharmacophores through reactions at the ester, the aromatic ring, or by using the chloro group as a coupling handle.

Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures. numberanalytics.comnumberanalytics.com The unique electronic and steric properties of this molecule could be exploited to develop new agrochemicals with specific modes of action.

Materials Science: Aromatic esters are used in the production of polymers and other advanced materials. numberanalytics.com The reactivity of this compound could allow for its incorporation into polymer backbones or as a pendant group to impart specific properties such as thermal stability or flame retardancy (due to the chlorine atom).

The potential to selectively modify the molecule at its various functional sites makes it a versatile starting point for accessing a wide range of target structures that might be difficult to synthesize through other routes.

Table of Compounds Mentioned

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-chloro-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVDUPODUCECJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584297 | |

| Record name | Ethyl 3-chloro-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-11-0 | |

| Record name | Ethyl 3-chloro-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Chloro 4 Ethoxybenzoate and Its Precursors

Classical Esterification and Etherification Approaches

The formation of Ethyl 3-chloro-4-ethoxybenzoate is typically achieved through two main synthetic sequences:

Route A: Esterification of 3-chloro-4-hydroxybenzoic acid to form Ethyl 3-chloro-4-hydroxybenzoate, followed by etherification of the hydroxyl group.

Route B: Etherification of 3-chloro-4-hydroxybenzoic acid to yield 3-chloro-4-ethoxybenzoic acid, which is subsequently esterified to the final product.

Both pathways utilize well-established and versatile reactions, allowing for modifications in catalysts, solvents, and reaction conditions to optimize yield and purity.

Fischer Esterification Variants for Benzoic Acid Precursors

Fischer-Speier esterification is a cornerstone method for converting carboxylic acids into esters. wikipedia.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, in this case, a benzoic acid precursor with ethanol (B145695), to produce the corresponding ethyl ester. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and measures are often taken to drive it towards the product side, such as using an excess of the alcohol or removing water as it is formed. wikipedia.orgncerthelp.com

Direct esterification is the most straightforward approach for synthesizing the ethyl ester of either 3-chloro-4-ethoxybenzoic acid or 3-chloro-4-hydroxybenzoic acid. The reaction is typically performed by refluxing the benzoic acid derivative with an excess of ethanol in the presence of a strong acid catalyst. wikipedia.orgiajpr.com

The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com

Nucleophilic attack by the oxygen atom of ethanol on the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgyoutube.com

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). wikipedia.org

Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. wikipedia.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and increasingly, solid acid catalysts like ion-exchange resins to simplify workup and reduce corrosion. wikipedia.orgguidechem.com

Table 1: Catalysts and Conditions for Direct Esterification of Benzoic Acid Derivatives

| Catalyst | Typical Conditions | Advantages | Research Findings |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Low cost, high activity | Widely used for its effectiveness in driving the equilibrium towards the ester product. ncerthelp.comiajpr.com |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in ethanol, often with azeotropic removal of water (e.g., using toluene) | Solid, less corrosive than H₂SO₄, good catalyst | Effective for synthesizing ethyl p-hydroxybenzoate, with yields reported up to 90.38% under optimized conditions. guidechem.com |

| Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Reflux in ethanol | Reusable, non-corrosive, environmentally benign, simple product separation | Shown to be effective in the esterification of oleic acid and p-hydroxybenzoic acid, offering a green alternative to mineral acids. guidechem.com |

To circumvent the equilibrium limitations of direct esterification, a more reactive carboxylic acid derivative, such as an acyl chloride, can be used. This method involves a two-step process: first, the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the alcohol.

Formation of the Acyl Chloride: 3-chloro-4-ethoxybenzoic acid can be converted to 3-chloro-4-ethoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ncerthelp.comgoogle.com This reaction is typically fast and high-yielding. For example, 2-chloro-5-bromobenzoic acid is readily converted to its acyl chloride by heating with thionyl chloride. google.com

Reaction with Alcohol: The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethanol. This reaction is typically rapid, exothermic, and irreversible. It is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. ncerthelp.com

This approach is particularly useful for sensitive substrates or when high yields are required without the need for equilibrium manipulation.

Modern and Advanced Synthetic Protocols

The synthesis of specialty chemicals like this compound is increasingly reliant on advanced protocols that maximize efficiency and yield while minimizing environmental impact. These methods include sophisticated catalytic systems and the application of green chemistry principles.

Transition metals, particularly palladium and copper, are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules under mild conditions. nih.gov Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO), are particularly useful for synthesizing esters and amides from aryl halides. nih.govrsc.org

A key intermediate in related syntheses, ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, can be prepared via a process that involves a palladium-catalyzed carbonylation step. google.com In this multi-step synthesis, a precursor, ethyl-4-bromomethyl-2-ethoxy benzoate (B1203000), is reacted with carbon monoxide in ethanol. This reaction is carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to yield the desired product. google.com This transformation highlights the power of palladium catalysis to efficiently build the carboalkoxy functional group. google.comresearchgate.net

The general conditions for such palladium-catalyzed carbonylations have been extensively developed. nih.gov They often proceed at atmospheric pressure of CO and temperatures ranging from 80-120 °C, utilizing specialized phosphine (B1218219) ligands like Xantphos to stabilize the palladium catalyst and facilitate the reaction. nih.gov

Table 1: Example of a Palladium-Catalyzed Carbonylation Step

| Parameter | Condition | Source |

|---|---|---|

| Substrate | Ethyl-4-bromomethyl-2-ethoxy benzoate | google.com |

| Reagent | Carbon Monoxide (CO) | google.com |

| Catalyst | Dichlorobis-(triphenylphosphine)palladium | google.com |

| Solvent | Ethyl alcohol | google.com |

| Temperature | 30-50° C | google.com |

| Time | 14-24 hours | google.com |

Copper-catalyzed or mediated reactions represent a cost-effective and versatile alternative to palladium-based methods for certain transformations. Copper catalysts are known to facilitate a variety of coupling reactions, including the synthesis of heterocycles and the formation of carbon-nitrogen bonds. For instance, copper can mediate the efficient three-component synthesis of 1,2,4-triazoles from amines and nitriles through a proposed tandem double addition–oxidative cyclization mechanism. researchgate.net Similarly, copper-catalyzed "click" reactions are widely used to create complex molecules like 4-CF3-1,2,3-triazoles. mdpi.com While specific literature detailing a copper-mediated route for the direct synthesis of this compound is not prominent, the principles of copper catalysis are applicable. A hypothetical route could involve the copper-catalyzed cross-coupling of a 3-chloro-4-halobenzoate precursor with an ethoxide source, although this remains a speculative pathway without direct research validation.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org This approach is increasingly being applied to the synthesis of esters and other fine chemicals.

A major tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. science.gov Solvent-free, or solid-state, reactions can be more efficient and selective than their solution-based counterparts because the reacting molecules are arranged more tightly and regularly. cmu.edu These reactions often lead to reduced pollution, lower costs, and simpler processes. cmu.edu

The synthesis of various aromatic esters has been successfully achieved under solvent-free conditions, often utilizing phase-transfer catalysis (PTC) or acidic catalysis in dry media. researchgate.net For example, the alkylation of substituted benzoic acids with alkyl halides can proceed with excellent yields (≥95%) in very short reaction times under solvent-free PTC conditions. capes.gov.br This methodology avoids the use of large quantities of hazardous solvents, making the process more environmentally benign. science.govresearchgate.net While not specifically documented for this compound, these general procedures for ester synthesis are highly relevant and adaptable. nih.gov

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

| Feature | Conventional Synthesis | Solvent-Free Synthesis | Source |

|---|---|---|---|

| Solvent Use | High | Minimal to None | cmu.edu |

| Reaction Time | Often long | Can be significantly shorter | capes.gov.br |

| Work-up | Often complex | Simpler, direct isolation | cmu.edu |

| Pollution | Higher potential | Reduced | science.gov |

| Cost | Higher (solvent purchase & disposal) | Lower | cmu.edu |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgjmcs.org.mx

This technology is a key component of green chemistry as it enhances energy efficiency. ajrconline.org The synthesis of various ester-containing compounds has been significantly improved using microwave assistance. For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a complex molecule, was achieved in minutes with high yield using microwave heating, a significant improvement over the hours required by conventional methods. jmcs.org.mxscielo.org.mxscielo.org.mx In one step of this synthesis, a reaction that took 2.5 hours was reduced to 5 minutes. researchgate.net This demonstrates the potential for applying microwave-assisted techniques to the esterification and derivatization steps required for synthesizing this compound, promising a faster and more efficient production process. ajrconline.orgscielo.org.mx

Green Chemistry Principles in Synthesis

Ultrasound-Assisted Synthesis

Ultrasound has emerged as an efficient method for activating chemical reactions. In the context of heterocyclic synthesis, which can share principles with the synthesis of substituted aromatics, ultrasound has been shown to promote reactions, leading to good to excellent yields and shorter reaction times. nih.gov For instance, the one-pot, two-step synthesis of novel sulfonamides-isoxazolines utilizes ultrasound activation effectively. nih.gov This methodology capitalizes on trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant and chlorinating agent for the in-situ conversion of aldehydes to nitrile oxides, which then undergo cycloaddition. nih.gov While a direct application for this compound is not detailed, the principles suggest that ultrasound could be a viable technique for accelerating key steps in its precursor synthesis, such as chlorination or esterification, under mild conditions.

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. In a relevant example, an NADH-dependent reductase from Candida magnoliae, overexpressed in Escherichia coli, has been successfully used for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from the corresponding ketone. nih.gov This biocatalytic reduction achieved a high yield (>99.0%) and excellent enantiomeric excess (>99.9% ee), even at high substrate concentrations. nih.gov The reductase showed broad substrate specificity, effectively reducing both aliphatic and aromatic substrates. nih.gov This suggests that a biocatalytic approach could be applicable for stereoselective transformations of precursors to this compound, should chiral centers be required in derivative structures. The ester group itself can also be subject to enzymatic hydrolysis by esterases.

Multicomponent Reactions (MCRs) Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is valued for its efficiency and atom economy. While MCRs are widely used, specific examples that directly incorporate precursors of this compound are not prominently documented in the available research. However, the foundational precursors, such as substituted benzoic acids or phenols, are common building blocks in various MCRs, suggesting potential, yet unexplored, pathways for novel syntheses.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry represents a modern approach to chemical synthesis, offering advantages in safety, scalability, and control over reaction parameters. This method is particularly suitable for industrial-scale production. A practical and scalable electrochemical method for the oxidation of electron-deficient methylarenes to aromatic aldehydes has been reported using continuous flow. researchgate.net This approach operates under industrially viable conditions with high current densities and minimal electrolyte loading, simplifying the process and enhancing selectivity. researchgate.net The synthesis of key intermediates for related compounds has been achieved through multi-step processes that could be adapted to a continuous flow setup. For example, the synthesis of ethyl 2-ethoxy-4-methylbenzoate, a structural isomer of a potential precursor, is achieved by reacting 4-methylsalicylic acid with diethyl sulfate, a process amenable to flow chemistry. google.com

Optimization of Reaction Conditions and Yield

Achieving a high yield of the final product is contingent on the careful optimization of various reaction parameters throughout the synthetic sequence.

Catalyst Selection and Loading

The choice of catalyst and its concentration are critical for the efficiency of many synthetic steps. In the synthesis of related substituted benzoic acids, hydrogenation steps are often employed. For instance, the hydrogenation of a nitro group in a precursor molecule, ethyl 5-amino-3-chloro-2,4-difluorobenzoate, was effectively catalyzed by Palladium on carbon (Pd/C), resulting in an excellent yield of 97.0%. semanticscholar.org In other related syntheses, palladium catalysts such as dichlorobis-(triphenylphosphine)palladium are used for carbonylation reactions. google.com The optimization of catalyst loading is crucial; for example, in some electrochemical oxidations, using minimal electrolyte (as low as 0.05 equivalents) not only reduces cost but also significantly improves the selectivity of the anodic oxidation. researchgate.net

The following table demonstrates the optimization of reagent equivalents for the diazotization of a precursor, highlighting how reactant ratios affect product yield.

| Entry | NaNO₂ (Equivalents) | H₂SO₄ (Equivalents) | Yield (%) |

| 1 | 1.0 | 3 | Moderate |

| 2 | 1.1 | 3 | Moderate |

| 3 | 1.2 | 3 | 90 |

| 4 | 1.25 | 3 | 90 |

Table based on data for a related synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

Temperature, Pressure, and Reaction Time Effects

The physical conditions of a reaction—temperature, pressure, and duration—are fundamental levers for optimizing yield and purity. For example, the nitration of an electron-deficient precursor required a high temperature to proceed due to the deactivating effects of existing substituents. semanticscholar.org In another instance, increasing the pressure to 0.8–1.0 MPa for a particular reaction allowed it to reach completion within 5 hours, achieving a high yield of 97%. semanticscholar.org Reaction times are also carefully managed; a reflux time of 12 hours was used for the esterification of a precursor with diethyl sulfate. google.com

The table below illustrates the impact of pressure and reaction time on the yield of a reaction step in the synthesis of a related chloro-substituted benzoic acid.

| Entry | Pressure (MPa) | Time (h) | Yield (%) |

| 8 | Atmospheric | 12 | 85 |

| 9 | 0.4-0.5 | 8 | 92 |

| 10 | 0.6-0.7 | 6 | 95 |

| 11 | 0.8-1.0 | 5 | 97 |

Table based on data for a related synthesis. semanticscholar.org

Solvent Systems and Their Influence on Selectivity and Yield

The choice of solvent is critical in the synthesis of this compound and its precursors, as it influences reaction rates, equilibrium positions, and the formation of byproducts. The main synthetic transformations are the Williamson ether synthesis to form the 4-ethoxy group and the Fischer esterification to yield the ethyl ester.

In the Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide (e.g., ethyl bromide or iodide), the solvent must be capable of dissolving the ionic alkoxide. Common choices include polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), especially when a strong base like sodium hydride is used to deprotonate the precursor phenol (B47542). masterorganicchemistry.com Alternatively, the parent alcohol of the alkoxide, in this case, ethanol, can serve as the solvent when using sodium ethoxide. masterorganicchemistry.com The use of ethanol can help drive the reaction but requires careful removal to purify the intermediate product, 3-chloro-4-ethoxybenzoic acid.

For the esterification of 3-chloro-4-ethoxybenzoic acid with ethanol, the reaction is typically acid-catalyzed and reversible. To maximize the yield, the equilibrium must be shifted towards the product. This is often achieved by using an excess of the alcohol reactant (ethanol), which also serves as the solvent. tcu.edu Another strategy involves the removal of water as it is formed, for which a solvent that forms an azeotrope with water, such as toluene (B28343), can be employed in conjunction with a Dean-Stark apparatus. tcu.edu More recently, solvent-free conditions have been explored for the esterification of substituted benzoic acids using solid acid catalysts like modified montmorillonite (B579905) K10 clay. epa.govijstr.org These solventless approaches are reported to give high yields and are advantageous from an environmental and process simplification perspective. ijstr.org

The table below summarizes solvent systems applicable to the key reaction types in the synthesis of this compound.

| Reaction Type | Precursor(s) | Solvent System | Influence on Reaction | Reference(s) |

| Williamson Ether Synthesis | 3-chloro-4-hydroxybenzoic acid + Ethyl Halide | Ethanol | Acts as both solvent and reactant source when forming sodium ethoxide in situ. | masterorganicchemistry.com |

| Williamson Ether Synthesis | 3-chloro-4-hydroxybenzoic acid + Ethyl Halide | THF or DMSO | Polar aprotic; suitable for reactions using strong bases like NaH to form the phenoxide. | masterorganicchemistry.com |

| Fischer Esterification | 3-chloro-4-ethoxybenzoic acid + Ethanol | Excess Ethanol | Serves as both reactant and solvent, shifting equilibrium to favor ester formation. | tcu.edu |

| Fischer Esterification | 3-chloro-4-ethoxybenzoic acid + Ethanol | Toluene | Allows for azeotropic removal of water using a Dean-Stark trap, driving the reaction to completion. | tcu.edu |

| Fischer Esterification | 3-chloro-4-ethoxybenzoic acid + Ethanol | None (Solvent-free) | Utilizes a solid acid catalyst (e.g., modified clay); high yields reported, environmentally friendly. | epa.gov, ijstr.org |

Stoichiometric Control and Reagent Purity

Precise stoichiometric control is fundamental to maximizing the yield of this compound while minimizing side reactions and simplifying purification. In reversible reactions like Fischer esterification, Le Chatelier's principle is applied by using a large excess of one reactant, typically the less expensive one. tcu.edu In the esterification of 3-chloro-4-ethoxybenzoic acid, ethanol is used in significant excess to drive the equilibrium toward the formation of the ethyl ester. tcu.edu

For effectively irreversible reactions, such as the formation of an acyl chloride using thionyl chloride as a precursor to esterification, stoichiometry is also key. A slight excess of the thionyl chloride (e.g., 1.2 equivalents) is often used to ensure the complete conversion of the carboxylic acid.

Reagent purity is equally critical. The purity of the starting material, 3-chloro-4-hydroxybenzoic acid, and the subsequent intermediate, 3-chloro-4-ethoxybenzoic acid, directly impacts the purity of the final product. Commercial suppliers often provide these precursors with an assay of 97% or higher. sigmaaldrich.comsigmaaldrich.com Impurities in the starting materials can carry through the synthesis or cause unwanted side reactions. For instance, if the initial chlorination of 4-hydroxybenzoic acid is not selective, isomers could be present that would lead to a mixture of final products, complicating purification. Similarly, any remaining 3-chloro-4-hydroxybenzoic acid in the 3-chloro-4-ethoxybenzoic acid intermediate will not esterify under the same conditions and will need to be removed in a later purification step.

The following table illustrates the stoichiometric ratios used in analogous synthetic steps for related benzoate derivatives.

| Reaction Step | Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1 : Reactant 2) | Purpose | Reference |

| Alkoxylation (Etherification) | 3-Nitro-4-chlorobenzoic acid | Sodium ethoxide | 1 : 3 | Drive the substitution reaction to completion. | |

| Acid Chloride Formation | 3-Amino-4-ethoxybenzoic acid | Thionyl chloride | 1 : 1.2 | Ensure full conversion of the carboxylic acid to the more reactive acyl chloride. | |

| Esterification via Acyl Chloride | Acyl chloride of 3-Amino-4-ethoxybenzoic acid | 2-(Diethylamino)ethanol | 1 : 1.1 | Ensure the alcohol nucleophile is not the limiting reagent. | |

| Fischer Esterification | Benzoic Acid | Methanol (B129727) | 1 : 1 (with catalyst) | Optimal condition reported for specific solid acid catalyst under solvent-free conditions. | ijstr.org |

Isolation and Purification Techniques for Synthetic Intermediates and Products

The isolation and purification of this compound and its precursors are essential to achieve the desired product quality, typically specified as >97% purity. sigmaaldrich.comquora.com A combination of chromatographic, recrystallization, and distillation methods are employed.

Chromatographic Separation Methods (Column, Flash, HPLC)

Chromatography is a powerful tool for separating the target compound from unreacted starting materials, reagents, and byproducts.

Column and Flash Chromatography are widely used for purification after the reaction workup. For benzoate esters, silica (B1680970) gel is the most common stationary phase. A key challenge is often the separation of the desired ester from the unreacted carboxylic acid precursor. Since silica gel is inherently acidic, it can cause peak tailing or unexpected elution of acidic compounds. To counter this, a small amount of a weak base, such as triethylamine (B128534), can be added to the eluent to neutralize the silica surface, leading to better retention of the acidic impurity. researchgate.net Alternatively, an acidic modifier like formic acid can sometimes improve separation. Eluent systems are typically based on polarity, with common mixtures being hexane/ethyl acetate (B1210297) or dichloromethane. researchgate.netreddit.com

High-Performance Liquid Chromatography (HPLC) is primarily used for assessing the purity of the final product and intermediates, though preparative HPLC can be used for small-scale purification. Reverse-phase (RP) HPLC is the standard method. For this compound and similar structures, a C18 column is typically used. The mobile phase usually consists of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer. sielc.com The pH of the mobile phase is crucial, especially when separating acidic impurities. Adjusting the aqueous phase to a low pH (e.g., 3.0 with formic or phosphoric acid) ensures that any residual carboxylic acid is protonated, leading to better retention and more symmetrical peak shapes. sielc.comnih.gov

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 3:1) with ~0.1% Triethylamine | Separation of ester product from acidic precursor (3-chloro-4-ethoxybenzoic acid). The base neutralizes silica, retaining the acid. | researchgate.net |

| Column Chromatography | Silica Gel | Dichloromethane | Separation of benzoate esters from other components like alcohols and aldehydes. | magritek.com |

| Reverse-Phase HPLC | C18 (e.g., Zorbax SB-Aq, Newcrom R1) | Acetonitrile / Water with 0.1% Phosphoric or Formic Acid | Purity analysis of the final product and intermediates. Acidic modifier ensures sharp peaks for acidic impurities. | sielc.com, sielc.com, ekb.eg |

Recrystallization and Distillation Strategies

Recrystallization is a primary method for purifying solid intermediates and the final product. The principle relies on the differential solubility of the compound in a hot versus a cold solvent. youtube.com For this compound, which is a solid with a relatively low melting point of 49-53 °C, a suitable solvent would be one in which it is highly soluble at elevated temperatures but poorly soluble at or below room temperature. sigmaaldrich.com Common solvent systems for esters include ethanol, or binary mixtures like n-hexane/ethyl acetate and ethanol/water. rochester.edugoogle.com

A significant advantage in the purification of this compound is the large difference in melting point compared to its immediate precursor, 3-chloro-4-ethoxybenzoic acid (mp 211-215 °C). sigmaaldrich.com Any unreacted acid is highly crystalline and significantly less soluble in the common organic solvents used to recrystallize the lower-melting ester. Therefore, upon cooling a solution containing both, the ester will crystallize while the residual acid remains either dissolved or can be easily removed by hot filtration if it precipitates out first.

Distillation is primarily used to remove volatile components, such as excess solvent (e.g., ethanol) or reagents after a reaction. google.com While the final product, this compound, could potentially be purified by distillation, its boiling point is expected to be high, similar to related compounds like ethyl 4-hydroxybenzoate (B8730719) (bp 297-298 °C). sigmaaldrich.com Therefore, purification of the final ester by distillation would require vacuum distillation to prevent thermal decomposition. Recrystallization is generally the more practical and efficient method for a solid compound of this nature.

| Purification Method | Compound | Key Parameter / Solvent | Rationale | Reference(s) |

| Recrystallization | This compound | Ethanol/Water | Good solubility at high temperature, poor solubility at low temperature, effective for crystallization. | rochester.edu, google.com |

| Recrystallization | This compound | n-Hexane/Ethyl Acetate | A common non-polar/polar solvent mixture for purifying esters of moderate polarity. | reddit.com |

| Purification Strategy | Mixture of product and precursor acid | Filtration after recrystallization | The precursor acid has a much higher melting point (211-215 °C) and different solubility profile than the ester product (mp 49-53 °C), allowing for easy separation. | sigmaaldrich.com, sigmaaldrich.com |

| Distillation | Reaction Mixture Post-Esterification | Removal of excess ethanol | Ethanol is volatile and can be efficiently removed by simple or vacuum distillation before further purification. | google.com |

Reactions Involving the Ester Moiety

The ester group in this compound is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to its utility as a synthetic intermediate.

Hydrolysis of the ester bond in this compound yields 3-chloro-4-ethoxybenzoic acid and ethanol. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the departure of ethanol as a leaving group, and deprotonation of the intermediate yields 3-chloro-4-ethoxybenzoic acid. libretexts.org This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis

Table 1: Reactants and Products in Acid-Catalyzed Hydrolysis

| Reactant | Product 1 | Product 2 |

| This compound | 3-chloro-4-ethoxybenzoic acid | Ethanol |

| Water |

In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This nucleophilic attack forms a tetrahedral intermediate. The carbonyl group then reforms, leading to the expulsion of the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt (e.g., sodium 3-chloro-4-ethoxybenzoate). This reaction is effectively irreversible because the final deprotonation step is energetically favorable.

Reaction Scheme: Base-Catalyzed Hydrolysis

Table 2: Reagents and Products in Saponification

| Reagent | Product 1 | Product 2 |

| This compound | Sodium 3-chloro-4-ethoxybenzoate | Ethanol |

| Sodium Hydroxide |

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base.

In alcoholysis, this compound reacts with an alcohol in the presence of a catalyst to form a new ester and ethanol. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

General Reaction Scheme: Alcoholysis

(where R is an alkyl or aryl group)

Table 3: Example of Alcoholysis

| Reactant Alcohol | Product Ester |

| Methanol | Mthis compound |

| Propanol | Propyl 3-chloro-4-ethoxybenzoate |

Phenolysis is a specific type of transesterification where the reacting alcohol is a phenol. The reaction of this compound with a phenol would yield a phenyl ester and ethanol. This reaction typically requires more forcing conditions than alcoholysis with simple alcohols due to the lower nucleophilicity of phenols.

General Reaction Scheme: Phenolysis

Reduction Reactions of the Ester

The ester group of this compound can be reduced to the corresponding primary alcohol, (3-chloro-4-ethoxyphenyl)methanol. This transformation is a fundamental process in organic synthesis, enabling the conversion of carboxylic acid derivatives into alcohols. The choice of reducing agent is crucial and determines the reaction conditions and selectivity.

Hydride-based reducing agents are commonly employed for the reduction of esters. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and requires subsequent acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent than LiAlH4 and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using higher temperatures and specific solvent systems.

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can reduce esters to either aldehydes or primary alcohols, depending on the reaction conditions. At low temperatures (e.g., -78 °C), the reaction can often be stopped at the aldehyde stage. If the reaction is allowed to warm to room temperature or if an excess of DIBAL-H is used, the primary alcohol will be the major product.

Table 1: Hydride Reduction of this compound

| Reducing Agent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH4) | Anhydrous THF, 0 °C to room temperature | (3-chloro-4-ethoxyphenyl)methanol |

| Sodium borohydride (NaBH4) | Typically unreactive with esters | No reaction |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C to room temperature | (3-chloro-4-ethoxyphenyl)methanol |

Catalytic hydrogenation is another method for the reduction of esters, although it is generally more challenging than the reduction of other functional groups like alkenes or alkynes. This method involves the use of hydrogen gas (H2) and a metal catalyst under high pressure and temperature. Common catalysts for ester hydrogenation include copper chromite (Adkins catalyst) and various ruthenium-based catalysts. While effective, the harsh conditions required for catalytic hydrogenation of esters may lead to side reactions, including the reduction of the aromatic ring or cleavage of the ether linkage, depending on the catalyst and reaction conditions chosen.

Nucleophilic Addition to the Carbonyl (e.g., Grignard Reagents)

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to esters. The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Table 2: Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Product (after acidic workup) |

| Methylmagnesium bromide (CH3MgBr) | 2-(3-chloro-4-ethoxyphenyl)propan-2-ol |

| Phenylmagnesium bromide (C6H5MgBr) | (3-chloro-4-ethoxyphenyl)diphenylmethanol |

Amidation and Imidation through Ester Cleavage

Esters can be converted into amides through reaction with ammonia (B1221849) or primary or secondary amines. This process, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The direct aminolysis of this compound with an amine would yield the corresponding N-substituted 3-chloro-4-ethoxybenzamide and ethanol. For less reactive amines, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Imides can be formed through the reaction of the corresponding dicarboxylic acid anhydride (B1165640) with an amine or by other synthetic routes that may involve the ester as a starting material, though this is less common than amidation.

Reactions at the Aromatic Ring System

The aromatic ring of this compound is substituted with an electron-donating ethoxy group (-OEt) and an electron-withdrawing, weakly deactivating chloro group (-Cl). The interplay of these substituents directs the regioselectivity of electrophilic aromatic substitution reactions.

The ethoxy group is a strong activating group and is ortho, para-directing. The chloro group is a deactivating group but is also ortho, para-directing. In this case, the powerful activating effect of the ethoxy group dominates the directing effects. The positions ortho and para to the ethoxy group are at C5 and C2 respectively. The position para to the ethoxy group (C2) is already substituted with the ester group. Therefore, electrophilic attack is most likely to occur at the position ortho to the ethoxy group and meta to the chloro and ester groups, which is the C5 position. The C2 position is also ortho to the chloro group and para to the ethoxy group, but is sterically hindered by the adjacent ester group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield ethyl 3-chloro-4-ethoxy-5-nitrobenzoate as the major product.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO3, H2SO4 | Ethyl 3-chloro-4-ethoxy-5-nitrobenzoate |

| Bromination | Br2, FeBr3 | Ethyl 5-bromo-3-chloro-4-ethoxybenzoate |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Ethyl 5-acetyl-3-chloro-4-ethoxybenzoate |

Reactivity and Transformation Pathways of Ethyl 3 Chloro 4 Ethoxybenzoate

1 Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The existing substituents on the ring determine the rate and position of the incoming electrophile. The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The chloro group (-Cl) is a deactivating group but is also an ortho, para-director because its resonance effect, which donates electron density, outweighs its inductive electron-withdrawing effect in stabilizing the cationic intermediate (arenium ion). The ethyl carboxylate group (-COOCH₂CH₃) is a deactivating group and a meta-director due to its electron-withdrawing nature.

Given the positions of the substituents on this compound, the directing effects can be summarized as follows:

The ethoxy group at C4 strongly directs incoming electrophiles to the ortho positions (C3 and C5). Since C3 is already substituted with chlorine, it primarily directs towards C5.

The chloro group at C3 directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. With C4 occupied, it directs towards C2 and C6.

The ethyl carboxylate group at C1 directs incoming electrophiles to its meta positions (C3 and C5). With C3 occupied, it directs towards C5.

The combined influence of these groups suggests that the most likely positions for electrophilic attack are C5 and, to a lesser extent, C2 and C6, as the powerful activating effect of the ethoxy group is dominant.

Halogenation introduces a halogen atom onto the aromatic ring. This reaction is typically carried out with a halogen (e.g., Br₂ or I₂) and a Lewis acid catalyst. For this compound, the strong activating effect of the C4-ethoxy group would direct the incoming halogen.

Bromination: While specific studies on the bromination of this compound are not prevalent, analogous reactions provide insight. For instance, the bromination of similar alkoxy benzoates, such as ethyl 2-ethoxy-4-methylbenzoate with N-bromosuccinimide, has been documented to proceed, indicating the feasibility of such transformations google.com. Based on the directing effects of the substituents, bromination of this compound would be expected to yield primarily Ethyl 5-bromo-3-chloro-4-ethoxybenzoate.

Table 1: Predicted Major Product of Bromination

| Starting Material | Reagents | Major Product |

| This compound | Br₂, FeBr₃ | Ethyl 5-bromo-3-chloro-4-ethoxybenzoate |

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. sarthaks.com The nitro group is a strong electron-withdrawing group. For this compound, the position of nitration is dictated by the existing substituents. The activating ethoxy group directs the incoming nitro group to the C5 position. This is reinforced by the meta-directing effect of the ethyl carboxylate group.

Patents describing the nitration of related compounds, such as 4-chlorobenzoic acid, show that the nitro group is directed to the position ortho to the chloro group and meta to the carboxylic acid google.com. Similarly, the nitration of 4-alkoxybenzoic acids generally occurs at the position ortho to the alkoxy group google.com. Therefore, the nitration of this compound is predicted to predominantly yield Ethyl 3-chloro-4-ethoxy-5-nitrobenzoate.

Table 2: Predicted Major Product of Nitration

| Starting Material | Reagents | Major Product |

| This compound | HNO₃, H₂SO₄ | Ethyl 3-chloro-4-ethoxy-5-nitrobenzoate |

Sulfonation is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H), usually by heating with fuming sulfuric acid (H₂SO₄ + SO₃) aakash.ac.in. The reaction is reversible. As with other electrophilic substitutions, the regiochemical outcome is controlled by the directing effects of the ring's substituents. The sulfonation of chlorobenzene (B131634) yields a mixture of 4-chlorobenzenesulfonic acid and 2-chlorobenzenesulfonic acid, with the para product being major due to reduced steric hindrance sarthaks.comvaia.com.

For this compound, the potent ortho, para-directing ethoxy group would again be the dominant influence, directing the sulfonyl group to the C5 position.

Table 3: Predicted Major Product of Sulfonation

| Starting Material | Reagents | Major Product |

| This compound | Fuming H₂SO₄ | Ethyl 3-chloro-4-ethoxy-5-(sulfonic acid)benzoate |

Friedel-Crafts reactions are methods for attaching alkyl or acyl groups to an aromatic ring masterorganicchemistry.com.

Friedel-Crafts Acylation: This reaction uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (R-C=O). Similar to alkylation, this reaction is generally unsuccessful on rings with moderate or strong deactivating groups. The presence of the ethyl carboxylate group makes the aromatic ring of this compound a poor substrate for Friedel-Crafts acylation . A successful Friedel-Crafts acylation has been reported on phenetole (B1680304) (ethoxybenzene) in the synthesis of a related compound, but the substrate lacked the deactivating chloro and ester groups google.com.

Due to the electronic properties of the substituents, this compound is not an ideal substrate for Friedel-Crafts reactions.

2 Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups qorganica.esbyu.edu. In this reaction, a nucleophile displaces the halide leaving group.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism pressbooks.pub.

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the chloro atom in this case). This attack is perpendicular to the plane of the ring and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The formation of the negatively charged Meisenheimer complex is the slow, rate-determining step. Therefore, the reaction rate is significantly increased by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate through resonance qorganica.esgovtpgcdatia.ac.in.

The feasibility of an SNAr reaction on this compound depends on the electronic effects of the ethoxy and ethyl carboxylate groups on the stability of the Meisenheimer intermediate formed by nucleophilic attack at C3.

Ethyl Carboxylate Group (-COOCH₂CH₃): This group is located para to the chloro substituent. As a strong electron-withdrawing group, it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This delocalization of the negative charge onto the oxygen atoms of the carboxylate group significantly lowers the activation energy of the first step, thereby activating the substrate for SNAr.

Ethoxy Group (-OCH₂CH₃): This group is positioned ortho to the chloro substituent. It is an electron-donating group by resonance, which would typically destabilize the negative charge of the Meisenheimer complex and deactivate the ring towards SNAr. However, its inductive electron-withdrawing effect could provide some minor stabilization.

The powerful activating effect of the para-ethyl carboxylate group is generally sufficient to enable SNAr to occur, despite the deactivating influence of the ortho-ethoxy group. Research has shown that nucleophilic substitution of chlorine can occur in similarly substituted systems, for example, in the reaction between ethyl 4-hydroxybenzoate (B8730719) and 1,2-dichloro-4-nitrobenzene, where a nitro group activates the ring for substitution researchgate.net.

Table 4: Summary of Substituent Effects on SNAr Reactivity

| Substituent | Position Relative to -Cl | Electronic Effect | Influence on SNAr |

| Ethyl Carboxylate | para | Electron-withdrawing | Activating (stabilizes intermediate) |

| Ethoxy | ortho | Electron-donating | Deactivating (destabilizes intermediate) |

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom of this compound is a suitable handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. misuratau.edu.ly

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. researchgate.net This reaction proceeds under basic conditions and is catalyzed by a palladium(0) complex. nih.gov For less reactive aryl chlorides such as this compound, successful coupling typically requires a highly active catalyst system.

Detailed studies on the Suzuki-Miyaura coupling of the closely related substrate, methyl 3-iodo-4-methoxybenzoate, with sterically hindered arylboronic esters have highlighted effective reaction conditions. The optimization of this process to achieve good yields of biaryl products involved the use of Pd(PPh₃)₄ as the catalyst with sodium phenoxide as the base in refluxing anhydrous benzene. researchgate.net Given the lower reactivity of a C-Cl bond compared to a C-I bond, more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, in conjunction with a strong base like potassium phosphate, are often necessary. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Aryl Halide researchgate.net

| Entry | Aryl Halide Substrate | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Methyl 3-iodo-4-methoxybenzoate | 5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (6) | NaOPh | Benzene | Reflux | 85 |

Data derived from studies on a comparable substrate to illustrate potential reaction parameters.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. thieme-connect.denih.gov This method is highly effective for the synthesis of substituted alkenes. misuratau.edu.ly The reaction of aryl chlorides generally requires more forcing conditions than aryl iodides or bromides. However, the use of highly active palladium catalysts, often in combination with phosphine ligands, allows for the successful coupling of these less reactive substrates. thieme-connect.de

For electron-rich aryl chlorides, the choice of catalyst, ligand, and base is critical to achieving high yields. thieme-connect.de Research on the Heck reaction of 4-bromoanisole, a substrate with similar electronic properties to this compound, for the synthesis of the sunscreen agent 2-ethylhexyl-4-methoxy cinnamate (B1238496) has demonstrated the feasibility of such couplings. researchgate.net These reactions often utilize palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst precursor in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govresearchgate.net

Table 2: General Conditions for Heck Reaction of Electron-Rich Aryl Halides researchgate.net

| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature |

| 1 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF / NMP | High |

This table presents generalized conditions based on findings for similar substrates.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org This method is a primary route to the synthesis of arylalkynes and conjugated enynes. nih.gov

While the standard conditions are effective for aryl iodides and bromides, the coupling of aryl chlorides requires more specialized catalytic systems due to the strength of the carbon-chlorine bond. Innovations in this area include the development of copper-free Sonogashira protocols and the use of highly active palladium-phosphine complexes or N-heterocyclic carbene (NHC) palladium complexes. google.com For a substrate like this compound, successful Sonogashira coupling would likely necessitate such an advanced catalyst system, potentially at elevated temperatures, to achieve efficient conversion. google.com

The Stille reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). beilstein-journals.org This reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are generally stable to air and moisture. The primary limitation is the toxicity of the tin compounds.

As with other cross-coupling reactions, aryl chlorides are more challenging substrates for the Stille reaction than bromides or iodides. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. To facilitate the coupling of aryl chlorides, the use of more reactive palladium catalysts, often with specialized ligands, and higher reaction temperatures may be required. The reaction can be applied to a wide range of aryl and heterocyclic halides, making it a plausible, though less common, method for the derivatization of this compound. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines. The transformation is versatile, accommodating a wide range of primary and secondary amines and aryl halides.

For the amination of aryl chlorides, particularly electron-rich ones, the catalyst system is of paramount importance. The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, in combination with a palladium precursor [e.g., Pd₂(dba)₃ or Pd(OAc)₂] and a strong base (e.g., sodium tert-butoxide or potassium phosphate) is standard practice to achieve high yields. These conditions are designed to promote the challenging oxidative addition step and the subsequent reductive elimination to form the C-N bond.

The Negishi coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. However, these reagents are sensitive to air and moisture, requiring reactions to be performed under inert atmospheres.

The Negishi reaction is highly effective for creating C(sp²)-C(sp³) bonds. Research into the synthesis of α-heteroaryl-α-amino acid building blocks has provided detailed protocols for the Negishi coupling of various heteroaryl chlorides and bromides with ethyl (bromozinc)acetate. These studies found that a catalyst system of Pd(dba)₂ and the bulky phosphine ligand X-Phos was effective. While the specific substrate this compound was not tested, the results for other aryl chlorides provide a strong basis for predicting its reactivity.

Table 3: Negishi Coupling of Various Heteroaryl Halides with a Zinc Reagent

| Entry | Heteroaryl Halide | Catalyst System | Solvent | Conditions | Yield (%) |

| 1 | 2-Chlorothiazole | Pd(dba)₂ / X-Phos | THF | Blue light, rt, 2h | 44 |

| 2 | 2-Bromothiazole | Pd(dba)₂ / X-Phos | THF | Blue light, rt, 2h | 62 |

| 3 | 3-Chloroindazole | Pd(dba)₂ / X-Phos | THF | Blue light, rt, 2h | 48 |

| 4 | 2-Chlorobenzimidazole (N-PMB) | Pd(dba)₂ / X-Phos | THF | Blue light, rt, 2h | 82 |

Data derived from studies on various aryl chlorides to illustrate potential reaction parameters for this compound.

Transformations of the Ethoxy Group

The ethoxy group (-OCH2CH3) attached to the benzene ring is an ether linkage, which is generally stable. However, under specific conditions, it can undergo cleavage or derivatization.

The cleavage of the aryl-O-ethyl bond in this compound results in the formation of a hydroxyl group at the C4 position, yielding Ethyl 3-chloro-4-hydroxybenzoate. This transformation typically requires harsh reaction conditions and the use of strong reagents that can break the stable ether bond.

One of the most common reagents for the cleavage of aryl ethers is boron tribromide (BBr3). nih.govnih.govresearchgate.net The reaction is thought to proceed via the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of a bromide ion on the ethyl group. core.ac.uk While specific studies on this compound are not prevalent, the general mechanism for aryl methyl ether cleavage with BBr3 suggests a bimolecular pathway. researchgate.netcore.ac.uk It is plausible that a similar mechanism applies to the de-ethylation of this compound.

Table 1: General Reagents for Aryl Ether Cleavage

| Reagent | General Conditions | Product from this compound |

|---|---|---|

| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), often at low temperatures | Ethyl 3-chloro-4-hydroxybenzoate |

| Hydrobromic acid (HBr) | High temperatures | Ethyl 3-chloro-4-hydroxybenzoate |

This table presents generally applicable methods for aryl ether cleavage and the expected product for this compound based on these principles. Specific reaction conditions for this substrate may vary.

It is crucial to consider the selectivity of the cleavage reaction, as the ester group is also susceptible to cleavage under acidic or basic conditions. The choice of reagent and reaction conditions is therefore critical to selectively cleave the ether without affecting the ester functionality.

The derivatization of the ethoxy group itself, without cleavage, is less common. The oxidation of the ethyl group in the ethoxy moiety is not a typical transformation. The benzylic position of alkyl chains on an aromatic ring is susceptible to oxidation to a carboxylic acid. pressbooks.publibretexts.orglibretexts.org However, the ethoxy group lacks a benzylic hydrogen, making it resistant to such oxidation.

Transformations such as the conversion of the ethoxy group to an acetoxy group would likely proceed through a two-step process involving cleavage of the ether to a phenol (B47542), followed by acetylation of the resulting hydroxyl group. wikipedia.org Direct oxidation of the ether linkage to an ester is not a standard synthetic route.

Other derivatizations could potentially involve reactions at the alpha-carbon of the ethyl group, but such transformations would likely require specific and complex synthetic strategies and are not commonly reported for this type of substrate.

Stereochemical Aspects of Reactions

The structure of this compound is achiral. However, reactions involving this molecule could potentially introduce chirality, leading to the formation of stereoisomers.

Currently, there is a lack of specific research in the scientific literature detailing diastereoselective or enantioselective transformations directly involving this compound. Such transformations would typically involve the introduction of a new stereocenter in a controlled manner. For instance, a reaction at the aromatic ring or at the ester could be designed to favor the formation of one diastereomer or enantiomer over the other, provided a chiral reagent or catalyst is employed.

The development of chiral catalysts for the asymmetric derivatization of this compound is a theoretical possibility but appears to be an unexplored area of research. In principle, chiral Lewis acids or chiral organocatalysts could be employed to achieve enantioselective reactions at various positions on the molecule. researchgate.netwikipedia.orgnih.govdntb.gov.ua

For example, a chiral catalyst could direct the addition of a nucleophile to the carbonyl group of the ester, or a chiral Lewis acid could be used to catalyze an enantioselective electrophilic substitution on the aromatic ring. However, without specific studies, these remain hypothetical applications of known asymmetric catalysis principles.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-chloro-4-hydroxybenzoate |

| Boron tribromide |

| Hydrobromic acid |

Application of Ethyl 3 Chloro 4 Ethoxybenzoate As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The chemical framework of ethyl 3-chloro-4-ethoxybenzoate is a suitable scaffold for the construction of various heterocyclic systems. Through multi-step synthetic sequences, the ester and the aromatic ring can be modified to form nitrogen-, oxygen-, and sulfur-containing heterocycles. These heterocyclic compounds are significant targets in medicinal chemistry and materials science.

This compound can be envisioned as a precursor for nitrogen-containing heterocycles like quinazolines and pyrazoles, which are known for their diverse biological activities. mdpi.comnih.gov

Quinazolines: The synthesis of quinazolinones often begins with anthranilic acid derivatives. nih.gov this compound can be converted into a suitable substituted anthranilic acid through a sequence involving nitration, reduction of the nitro group to an amine, and hydrolysis of the ester to a carboxylic acid. This resulting 2-amino-4-chloro-5-ethoxybenzoic acid can then undergo condensation with various reagents to form the quinazolinone core. For instance, reaction with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which cyclize to benzoxazinones and subsequently react with amines or hydrazine (B178648) to form the target tricyclic quinazolinone derivatives. nih.gov General methods, such as copper-catalyzed reactions of 2-aminobenzamides with amides, also provide a route to this class of compounds. organic-chemistry.org

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.org To utilize this compound, it could first undergo a Claisen condensation to introduce a β-keto ester functionality. The resulting dicarbonyl compound, bearing the 3-chloro-4-ethoxyphenyl substituent, can then be cyclized with hydrazine hydrate (B1144303) to yield the corresponding pyrazole (B372694). The specific substitution pattern on the final pyrazole ring can be controlled by the choice of the condensing partner and reaction conditions. organic-chemistry.org Such pyrazole derivatives are not only biologically active but can also serve as ligands in coordination chemistry. mdpi.comnih.gov

Table 1: Proposed Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Intermediate from this compound | General Synthetic Strategy |

|---|---|---|

| Quinazolinone | 2-Amino-4-chloro-5-ethoxybenzoic acid | Cyclocondensation with amides or formamides organic-chemistry.org |

The synthesis of oxygen-containing heterocycles such as benzofurans and benzopyrans can also potentially start from this compound.

Benzofurans: One common route to benzofurans involves the intramolecular cyclization of substituted 2-phenoxyvinyl bromides, which can be generated from phenols. organic-chemistry.org To adapt this for this compound, the ester group could be hydrolyzed to the corresponding 3-chloro-4-ethoxybenzoic acid. This acid could then be converted to the phenol (B47542) via a Curtius, Hofmann, or Schmidt rearrangement, followed by protection and subsequent steps to build the furan (B31954) ring. A more direct approach could involve ortho-lithiation or other C-H activation strategies to introduce a side chain that can be cyclized.

Benzopyrans: The synthesis of 2H-benzopyrans has been achieved through the electrophilic cyclization of propargylic aryl ethers. nih.gov A potential pathway from this compound would first require the reduction of the ester group to a benzyl (B1604629) alcohol. This alcohol can then be converted to the corresponding phenol, which subsequently reacts with a propargyl halide to form the necessary propargylic aryl ether. Treatment of this ether with an electrophile like iodine or phenylselenyl bromide would induce cyclization to the 3,4-disubstituted 2H-benzopyran skeleton. nih.gov Potential metabolites of certain benzopyran derivatives have been synthesized using various oxidizing agents. nih.gov

Table 2: Proposed Synthesis of Oxygen-Containing Heterocycles

| Target Heterocycle | Key Intermediate from this compound | General Synthetic Strategy |

|---|---|---|

| Benzofuran | 2-alkynyl-3-chloro-4-ethoxyphenol | Intramolecular cyclization organic-chemistry.org |

This compound can also be considered a starting point for sulfur-containing heterocycles like benzothiophenes.

Benzothiophenes: The synthesis of benzothiophenes can be accomplished through various methods, including the palladium-catalyzed C-H arylation of electron-rich heteroarenes or the cyclization of o-halovinylbenzenes with a sulfur source. organic-chemistry.org A plausible route starting from this compound would involve its conversion into a suitably substituted benzene (B151609) derivative. For example, the ester could be transformed into a vinyl group via a Wittig reaction or related olefination on the corresponding aldehyde (derived from the ester). If a halogen is introduced at the ortho position to the vinyl group, this intermediate could undergo cyclization with a sulfide (B99878) source like sodium sulfide to yield the benzothiophene (B83047) ring system. organic-chemistry.org

Table 3: Proposed Synthesis of Sulfur-Containing Heterocycles

| Target Heterocycle | Key Intermediate from this compound | General Synthetic Strategy |

|---|

Precursor for Advanced Organic Materials (focus on chemical synthesis, not material properties)

The functional groups on this compound make it a candidate for the synthesis of monomers and ligands, which are fundamental components of advanced organic materials.

This compound can be chemically modified to produce monomers for polymerization. The development of monomers from renewable resources is an area of significant interest. mdpi.com To be useful as a monomer, a molecule typically needs at least two reactive functional groups.

A straightforward approach involves creating a difunctional monomer. The existing ester group can be one reactive site. A second reactive group can be introduced onto the aromatic ring. For example, the ester could be hydrolyzed to a carboxylic acid. Subsequently, another functional group, such as a hydroxyl or an additional carboxylic acid, could be introduced by modifying the ethoxy group or by functionalizing one of the ring's C-H bonds. For instance, demethylation of a related methoxy-containing compound followed by carboxylation is a known process. A similar dealkylation of the ethoxy group to a hydroxyl group, followed by conversion of the original ester to an acid chloride, would yield a hydroxy-acid chloride monomer suitable for polyester (B1180765) synthesis.

Table 4: Proposed Monomer Synthesis

| Monomer Type | Proposed Structure | Synthetic Approach |

|---|---|---|

| Hydroxy-acid chloride | 3-Chloro-4-hydroxybenzoyl chloride | 1. Hydrolysis of the ester. 2. De-ethylation of the ether. 3. Chlorination of the carboxylic acid. |

The synthesis of specialized ligands for catalytic applications is another area where derivatives of this compound could be valuable. Many effective ligands are based on heterocyclic scaffolds containing donor atoms like nitrogen or phosphorus.

As discussed in section 4.1.1, pyrazole derivatives can be synthesized from this starting material. Pyrazoles are well-known N-donor ligands that can coordinate with a variety of transition metals, including gold(I) and others, to form catalytically active complexes. mdpi.com By elaborating the pyrazole ring system derived from this compound, ligands with tailored steric and electronic properties could be designed. For example, introducing phosphine (B1218219) groups onto the phenyl ring or the pyrazole itself would create N,P-hybrid ligands, which are of interest in catalysis. The synthesis would involve standard organometallic procedures, such as ortho-lithiation followed by reaction with a chlorophosphine.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-4-chloro-5-ethoxybenzoic acid |

| 2H-Benzopyran |

| Benzofuran |

| Benzothiophene |

| Benzoxazinone |

| Chloro-acyl chloride |

| Ethyl 2-(3-chloro-4-ethoxybenzoyl)-3-oxobutanoate |